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Compound of Interest

Compound Name: Aptab

Cat. No.: B12398549 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals correct for

background fluorescence in aptamer-based fluorescence assays.

Frequently Asked Questions (FAQs)
Q1: What are the common sources of background
fluorescence in aptamer-based assays?
High background fluorescence can originate from several sources, broadly categorized as

intrinsic sample autofluorescence and extrinsic factors related to assay components and

procedures.

Sample Autofluorescence: Many biological materials naturally fluoresce (autofluorescence)

when excited by light. Common sources include:

Endogenous Molecules: Molecules like NADH, collagen, elastin, and riboflavin can emit

light, particularly in the blue to green spectrum.[1][2]

Lipofuscin: These "aging pigments" are granular and can be strongly fluorescent across a

wide range of wavelengths.[3]

Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde

can react with proteins to create fluorescent products.[1][4]
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Non-Specific Binding of Aptamers: The fluorescently-labeled aptamer may bind to off-target

sites.

Hydrophobic Interactions: Aptamers and other molecules can non-specifically adhere to

plastic surfaces or cellular components.

Charge-Based Interactions: Electrostatic attraction can lead to non-specific binding.

Assay Components and Reagents:

Culture Media: Phenol red and components in fetal bovine serum (FBS) are known to be

fluorescent.

Contaminated Buffers: Impurities in buffers or water can contribute to background signal.

Excess Aptamer: Unbound fluorescent aptamer that is not adequately washed away will

contribute to high background.

Q2: How can I differentiate between sample
autofluorescence and non-specific aptamer binding?
A key troubleshooting step is to include proper controls in your experiment.

Unstained Control: Image a sample that has gone through the entire experimental procedure

(fixation, permeabilization, etc.) but without the addition of the fluorescent aptamer. Any

signal detected in this sample is due to autofluorescence.

No-Target Control: If possible, use a cell line or tissue known not to express the target

molecule. Signal in this control after incubation with the aptamer is likely due to non-specific

binding.

Troubleshooting Guides
Issue: High background fluorescence is obscuring my
specific signal.
High background can significantly reduce the signal-to-noise ratio of your assay. The following

troubleshooting workflow can help identify and mitigate the source of the background.
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Troubleshooting Workflow for High Background Fluorescence
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Caption: Troubleshooting workflow for high background fluorescence.
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Solutions for Sample Autofluorescence
Method Description

Spectral Separation

Choose a fluorophore for your aptamer that is

spectrally distinct from the autofluorescence.

Far-red dyes are often a good choice as

autofluorescence is less common at these

wavelengths.

Chemical Quenching

Treat samples with a quenching agent like

sodium borohydride after fixation to reduce

aldehyde-induced fluorescence.

Photobleaching

Intentionally expose the sample to the excitation

light before adding the aptamer to "bleach" the

autofluorescent molecules.

Time-Gated Detection

If available, use instrumentation that can

distinguish between the short-lived fluorescence

of autofluorescent species and the longer-lived

fluorescence of specific probes.

Solutions for Non-Specific Aptamer Binding
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Method Description

Optimize Aptamer Concentration

Titrate the aptamer concentration to find the

lowest concentration that still provides a robust

specific signal.

Improve Blocking

Increase the incubation time with a blocking

buffer or try different blocking agents. Bovine

Serum Albumin (BSA) is commonly used.

Optimize Wash Steps

Increase the number and duration of wash steps

after aptamer incubation to more effectively

remove unbound probes.

Adjust Buffer Conditions

Modify the pH or salt concentration of the

incubation and wash buffers to disrupt non-

specific electrostatic interactions. Adding a non-

ionic surfactant like Tween-20 can help reduce

hydrophobic interactions.

Experimental Protocols
Protocol 1: Sodium Borohydride Treatment to Reduce
Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by glutaraldehyde or formaldehyde

fixation.

Materials:

Phosphate Buffered Saline (PBS)

Sodium Borohydride (NaBH₄)

Fixed cell or tissue samples

Procedure:

After the fixation step, wash the samples three times with PBS for 5 minutes each.
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Prepare a fresh solution of 0.1% Sodium Borohydride in PBS. Caution: Sodium borohydride

is a hazardous chemical. Handle with appropriate safety precautions.

Incubate the samples in the sodium borohydride solution for 15-30 minutes at room

temperature.

Wash the samples extensively with PBS (at least three times for 5 minutes each) to remove

all traces of sodium borohydride.

Proceed with your standard blocking and aptamer incubation protocol.

Protocol 2: Optimizing Blocking and Wash Buffers
This protocol provides a starting point for optimizing your buffers to reduce non-specific

binding.

Materials:

Base Buffer (e.g., PBS or HBSS)

Bovine Serum Albumin (BSA)

Tween-20

Sodium Chloride (NaCl)

Procedure:

Prepare a Blocking Buffer: A common starting point is 1% BSA in your base buffer. For

challenging samples, you can test increasing the BSA concentration up to 5%.

Prepare Wash Buffers:

Standard Wash Buffer: Base buffer with 0.05% Tween-20.

High-Stringency Wash Buffer: Base buffer with 0.05% Tween-20 and an increased salt

concentration (e.g., 300-500 mM NaCl).

Experimental Test:
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After aptamer incubation, wash your samples with the standard wash buffer three times.

If the background remains high, try an additional wash with the high-stringency wash

buffer.

Always include a "no aptamer" control to assess the effect of the wash buffers on sample

autofluorescence.
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Caption: General workflow for aptamer-based fluorescence staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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